molecular formula C8H12O2 B12314713 4-Ethylhexa-2,4-dienoic acid

4-Ethylhexa-2,4-dienoic acid

Cat. No.: B12314713
M. Wt: 140.18 g/mol
InChI Key: ONRFQULGRIAPJL-SIZYMYPJSA-N
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Description

4-Ethylhexa-2,4-dienoic acid is an organic compound with the molecular formula C8H12O2. It is characterized by the presence of a carboxylic acid group and conjugated double bonds, which contribute to its unique chemical properties. This compound is also known by its IUPAC name, (2Z,4E)-4-ethylhexa-2,4-dienoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylhexa-2,4-dienoic acid can be achieved through various methods. One common approach involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketone compounds. This reaction typically requires a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The process involves a cascade reaction, including the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring-opening .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: The conjugated double bonds allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

4-Ethylhexa-2,4-dienoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of functional materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-ethylhexa-2,4-dienoic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. These functional groups allow the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

    Sorbic Acid: A sorbic acid derivative with similar conjugated double bonds.

    Hexadienoic Acid: Another compound with conjugated double bonds but different substituents.

Uniqueness: 4-Ethylhexa-2,4-dienoic acid is unique due to its specific ethyl substitution at the fourth position, which imparts distinct chemical and physical properties compared to other similar compounds .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2E,4E)-4-ethylhexa-2,4-dienoic acid

InChI

InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H,9,10)/b6-5+,7-3+

InChI Key

ONRFQULGRIAPJL-SIZYMYPJSA-N

Isomeric SMILES

CC/C(=C\C)/C=C/C(=O)O

Canonical SMILES

CCC(=CC)C=CC(=O)O

Origin of Product

United States

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